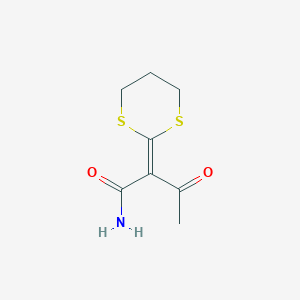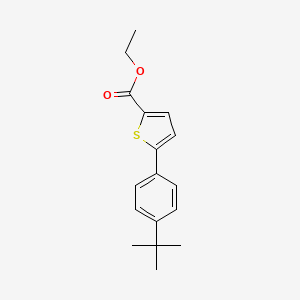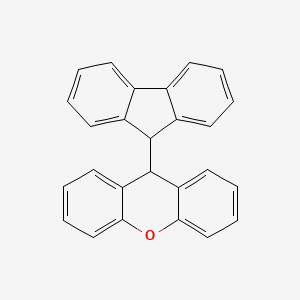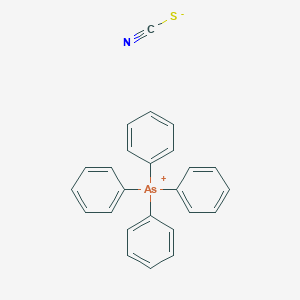![molecular formula C16H13NO2 B14139332 Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of a cyano group and an ester functional group attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano[1,1-biphenyl]-2-carboxylate typically involves the reaction of 2-cyano[1,1-biphenyl]-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substituted Derivatives: Various substituted biphenyl compounds.
Carboxylic Acids: Formed through oxidation or hydrolysis.
Amines: Produced via reduction reactions.
Applications De Recherche Scientifique
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-cyano[1,1-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano[1,1-biphenyl]-2-carboxylic Acid: Similar structure but lacks the ester group.
Ethyl 2-cyanoacrylate: Contains a cyano group and an ester group but differs in the core structure.
4’-Cyano-1,1’-biphenyl-4-carboxylic Acid: Another biphenyl derivative with a cyano group.
Uniqueness
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate is unique due to its combination of a biphenyl core with both cyano and ester functional groups.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
ethyl 2-(2-cyanophenyl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-6-5-9-14(15)13-8-4-3-7-12(13)11-17/h3-10H,2H2,1H3 |
Clé InChI |
UENCRMCLZHOSBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)




![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)

